molecular formula C11H14N2S B2930654 N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 143543-79-7

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2930654
CAS RN: 143543-79-7
M. Wt: 206.31 g/mol
InChI Key: JXFZUEXOEBPBHP-UHFFFAOYSA-N
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Scientific Research Applications

CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CL-236770 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .

Safety and Hazards

Amines can be hazardous and may cause burns and eye damage. They may also cause respiratory irritation. It’s important to handle them with care, using appropriate personal protective equipment .

Future Directions

The study of amines is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the design of amine-based drugs, and the exploration of the role of amines in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-236770 involves a series of chemical reactions that require precise conditions to achieve the desired purity and yield. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of catalysts and specific reagents .

Industrial Production Methods: Industrial production of CL-236770 typically involves large-scale chemical synthesis processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, depending on the scale of production and the specific requirements of the compound .

Chemical Reactions Analysis

Types of Reactions: CL-236770 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving CL-236770 include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of CL-236770 depend on the specific reagents and conditions used. These products can include various derivatives of the original compound, which may have different properties and applications .

properties

IUPAC Name

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFZUEXOEBPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321273
Record name N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

143543-79-7
Record name N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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